molecular formula C12H15F3N2 B1443981 1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine CAS No. 1410590-72-5

1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine

Cat. No.: B1443981
CAS No.: 1410590-72-5
M. Wt: 244.26 g/mol
InChI Key: XNDXBESKWCDSDL-UHFFFAOYSA-N
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Description

1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine is a novel chemical compound that has gained popularity in the field of drug discovery and development. It has a molecular weight of 244.26 g/mol and a molecular formula of C12H15F3N2 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is further substituted with an ethyl group and a 3,4,5-trifluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.26 g/mol and a molecular formula of C12H15F3N2 .

Mechanism of Action

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine is thought to act as a weak Lewis acid, forming hydrogen bonds with electron-rich molecules such as amines, alcohols, and carboxylic acids. It is also thought to act as a nucleophilic reagent, allowing for the formation of covalent bonds with electrophilic molecules such as carbonyls and halides.
Biochemical and Physiological Effects
1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine has not been extensively studied with regard to its biochemical and physiological effects. However, it is known to be a weak inhibitor of the enzyme acetylcholinesterase, and it has been shown to have anticonvulsant and anxiolytic effects in animal studies.

Advantages and Limitations for Lab Experiments

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a volatile solid, making it easy to handle and store. The compound is also soluble in a variety of solvents, making it easy to use in various kinds of reactions. However, the compound is also thermally unstable, and it can break down at temperatures above its melting point.

Future Directions

The use of 1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine in scientific research is still in its early stages. Future research should focus on further exploring its potential as a reagent in the synthesis of compounds, as a catalyst in the synthesis of amines, and as a ligand in the preparation of metal complexes. Additionally, further research should be conducted to explore the compound’s biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. Finally, further research should be conducted to explore the compound’s potential for use in green chemistry applications.

Scientific Research Applications

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pyrrolidines, amines, and heterocycles. It has also been used as a catalyst in the synthesis of amines, and as a ligand in the preparation of metal complexes. Additionally, the compound has been used as a model compound for the study of the structure and properties of compounds containing trifluoromethyl groups.

Properties

IUPAC Name

1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c1-2-17-4-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h5-6,10,12H,2-4,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXBESKWCDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1C2=CC(=C(C(=C2)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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